molecular formula C9H12N2O2 B581522 2-Amino-5-ethoxybenzamide CAS No. 1250898-29-3

2-Amino-5-ethoxybenzamide

Cat. No.: B581522
CAS No.: 1250898-29-3
M. Wt: 180.207
InChI Key: PQNHPVCPFBUZRI-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxybenzamide: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, featuring an amino group at the second position and an ethoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethoxybenzamide typically involves the following steps:

    Nitration: The starting material, 5-ethoxybenzoic acid, undergoes nitration to introduce a nitro group at the second position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amidation: The resulting 2-amino-5-ethoxybenzoic acid is then converted to this compound through an amidation reaction with ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Using large-scale nitration reactors to introduce the nitro group.

    Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to improve efficiency and yield.

    Continuous Amidation: Utilizing continuous flow reactors for the amidation step to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-5-ethoxybenzamide can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Medicine:

Industry:

    Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory pathways.

    Receptor Binding: Binding to receptors that modulate pain and inflammation responses.

Comparison with Similar Compounds

  • 2-Amino-5-methoxybenzamide
  • 2-Amino-4-methoxybenzamide
  • 2-Ethoxybenzamide

Comparison:

  • 2-Amino-5-ethoxybenzamide vs. 2-Amino-5-methoxybenzamide: The ethoxy group in this compound provides different steric and electronic properties compared to the methoxy group, potentially leading to variations in reactivity and biological activity.
  • This compound vs. 2-Amino-4-methoxybenzamide: The position of the methoxy group affects the compound’s overall reactivity and interaction with molecular targets.
  • This compound vs. 2-Ethoxybenzamide: The presence of the amino group in this compound introduces additional sites for chemical reactions and potential biological interactions.

Properties

IUPAC Name

2-amino-5-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNHPVCPFBUZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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